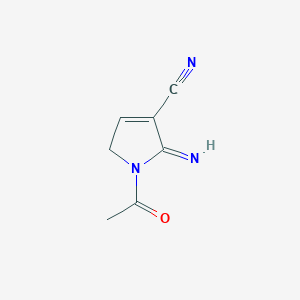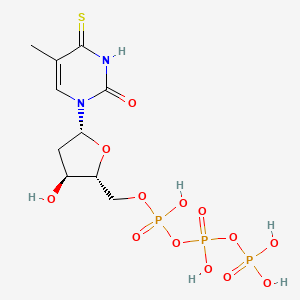
4-Thiothymidine 5'-(tetrahydrogen triphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is a modified nucleotide that incorporates into DNA during replication. It is a derivative of thymidine, where the oxygen atom at the 4th position of the thymine base is replaced by a sulfur atom. This compound is used extensively in biomedical research, particularly in studies related to DNA replication, repair mechanisms, and mutagenesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) typically involves the phosphorylation of 4-thiothymidine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiothymidine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiothymidine derivatives.
Hydrolysis: Monophosphate and diphosphate derivatives.
Applications De Recherche Scientifique
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tool for studying nucleotide analogs and their interactions with enzymes.
Biology: It is used to investigate DNA replication and repair mechanisms.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
Mécanisme D'action
The mechanism of action of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA during replication. The sulfur atom at the 4th position of the thymine base alters the DNA structure, affecting the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine 5’-(tetrahydrogen triphosphate): The parent compound without the sulfur modification.
2’-Deoxycytidine 5’-(tetrahydrogen triphosphate): Another nucleotide analog used in DNA synthesis studies.
Uniqueness
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with enzymes, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C10H17N2O13P3S |
|---|---|
Poids moléculaire |
498.24 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(14)11-9(5)29)8-2-6(13)7(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,13H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,14,29)(H2,15,16,17)/t6-,7+,8+/m0/s1 |
Clé InChI |
LZAPTRCZOHFNTH-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





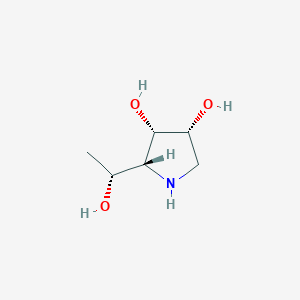
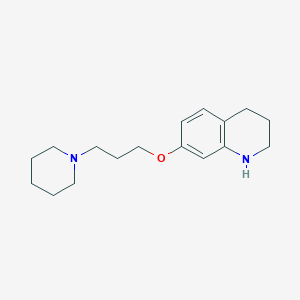

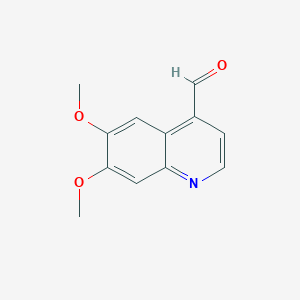
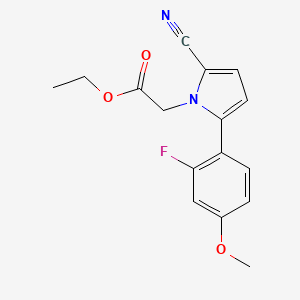
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
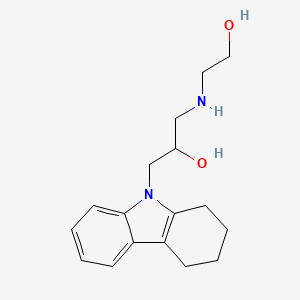


![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
